molecular formula C4H10O3 B3061218 Methanol, (2-methoxyethoxy)- CAS No. 67796-27-4

Methanol, (2-methoxyethoxy)-

Cat. No. B3061218
CAS RN: 67796-27-4
M. Wt: 106.12 g/mol
InChI Key: JKPRALRROOFHFZ-UHFFFAOYSA-N
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Description

“Methanol, (2-methoxyethoxy)-”, also known under trade names Methyl carbitol, is an industrial solvent and is commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . Structurally, it is an alcohol and an ether, with a formula CH3OCH2CH2OCH2CH2OH .


Molecular Structure Analysis

The molecular formula of “Methanol, (2-methoxyethoxy)-” is C5H12O3 . Its molecular weight is 120.1470 . The IUPAC Standard InChI is InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methanol, (2-methoxyethoxy)-” is a clear, colorless, hygroscopic liquid . It has a molecular weight of 120.1470 .

Scientific Research Applications

These applications highlight the versatility of Methanol, (2-methoxyethoxy)- across diverse scientific and industrial domains. Researchers continue to explore its potential, making it an intriguing compound for future innovations . If you’d like more details on any specific application, feel free to ask!

Safety and Hazards

“Methanol, (2-methoxyethoxy)-” is considered hazardous. It is a flammable liquid and vapor . It may damage fertility or the unborn child . It causes damage to organs and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-methoxyethoxymethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-6-2-3-7-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPRALRROOFHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595820
Record name (2-Methoxyethoxy)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanol, (2-methoxyethoxy)-

CAS RN

67796-27-4
Record name (2-Methoxyethoxy)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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